molecular formula C10H15N3 B13209623 2-Cyclopropyl-N-ethyl-5-methylpyrimidin-4-amine

2-Cyclopropyl-N-ethyl-5-methylpyrimidin-4-amine

Cat. No.: B13209623
M. Wt: 177.25 g/mol
InChI Key: FNZYPUWDVVEZDK-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-N-ethyl-5-methylpyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethyl-5-methylpyrimidin-4-one, while reduction could produce this compound derivatives .

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-N-ethyl-5-methylpyrimidin-4-amine involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and leading to various biochemical effects . The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

2-cyclopropyl-N-ethyl-5-methylpyrimidin-4-amine

InChI

InChI=1S/C10H15N3/c1-3-11-9-7(2)6-12-10(13-9)8-4-5-8/h6,8H,3-5H2,1-2H3,(H,11,12,13)

InChI Key

FNZYPUWDVVEZDK-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC=C1C)C2CC2

Origin of Product

United States

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